molecular formula C20H36N8O8 B1679346 N-Methylstreptothricin F CAS No. 99237-10-2

N-Methylstreptothricin F

Número de catálogo: B1679346
Número CAS: 99237-10-2
Peso molecular: 516.5 g/mol
Clave InChI: NTYMNKDOXUGECC-JNMBGCTBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-Methylstreptothricin F is a streptothrycin isolated from actinomycete.

Q & A

Basic Research Questions

Q. What is the structural basis for N-Methylstreptothricin F's interaction with bacterial ribosomes?

this compound binds to the decoding center of the bacterial ribosome, disrupting tRNA accommodation and inhibiting protein synthesis. Methodologically, this interaction is validated through ribosomal binding assays using radiolabeled compounds and cryo-electron microscopy (cryo-EM) to resolve binding conformations . Comparative studies with streptothricin analogs (e.g., N-methylstreptothricin D) highlight conserved binding motifs in the 16S rRNA .

Q. How is this compound synthesized, and what are the key challenges in its chemical production?

The compound is biosynthesized via a nonribosomal peptide synthetase (NRPS) pathway, with methylation occurring at specific β-lysine residues. Total synthesis involves modular assembly of β-lysine subunits and stereochemical control during N-methylation. Key challenges include maintaining regioselectivity and avoiding epimerization, addressed through solid-phase peptide synthesis (SPPS) and chiral HPLC purification .

Q. What standardized assays are used to evaluate this compound's antibacterial efficacy?

Minimum inhibitory concentration (MIC) assays against Gram-negative and Gram-positive pathogens (e.g., E. coli, S. aureus) are standard. Time-kill kinetics and post-antibiotic effect (PAE) studies further characterize bactericidal activity. Data interpretation requires adherence to CLSI guidelines to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications (e.g., methylation) influence this compound's resistance profile?

Methylation at the β-lysine moiety reduces susceptibility to bacterial acetyltransferases, a common resistance mechanism. Structure-activity relationship (SAR) studies using synthetic analogs (e.g., desmethyl variants) reveal that methylation enhances ribosomal binding affinity by ~30%, as quantified via surface plasmon resonance (SPR) . Resistance mutations in ribosomal proteins (e.g., RpsL K43R) can be identified through whole-genome sequencing of resistant strains .

Q. What experimental strategies resolve contradictions in reported ribosomal binding data for streptothricin analogs?

Discrepancies in binding affinities (e.g., between this compound and D) are addressed through competitive binding assays with fluorescently labeled probes and molecular dynamics (MD) simulations. Cross-validation using isothermal titration calorimetry (ITC) clarifies thermodynamic parameters (ΔG, ΔH) .

Q. How can researchers design studies to explore this compound's synergistic effects with other antibiotics?

Fractional inhibitory concentration index (FICI) assays paired with checkerboard titration are used to identify synergism (e.g., with β-lactams or aminoglycosides). Transcriptomic profiling (RNA-seq) of treated bacteria elucidates pathways potentiated by combination therapy .

Q. What methodologies are critical for ensuring reproducibility in this compound studies?

Detailed protocols for compound characterization (e.g., NMR, HRMS, optical rotation comparisons) must follow NIH preclinical reporting guidelines. Batch-to-batch variability is minimized via standardized fermentation conditions (e.g., pH, temperature) for biosynthetic production .

Q. Experimental Design & Data Analysis

Q. How should researchers address variability in MIC values across different bacterial strains?

Stratify data by bacterial species and resistance genotype. Use normalized growth curves and statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to account for inter-strain variability. Include positive controls (e.g., streptomycin) to benchmark potency .

Q. What statistical frameworks are recommended for analyzing ribosomal binding kinetics?

Non-linear regression models (e.g., one-site vs. two-site binding) fit to SPR or ITC data. Bayesian information criterion (BIC) evaluates model robustness. Report confidence intervals and effect sizes to contextualize small-sample studies .

Q. How can in silico methods complement experimental studies on this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis of ribosomal RNA residues (e.g., A1492, A1493). Machine learning models trained on SAR data prioritize synthetic analogs for testing .

Q. Data Reporting & Ethical Compliance

Q. What metadata is essential for publishing this compound-related findings?

Include raw spectral data (NMR, HRMS), crystallization conditions (for structural studies), and strain accession numbers. Adhere to FAIR principles by depositing data in public repositories (e.g., ChEMBL, PDB) .

Q. How should researchers document in vivo toxicity profiles for preclinical studies?

Follow ARRIVE guidelines for animal studies: report LD₅₀, organ histopathology, and pharmacokinetic parameters (Cmax, AUC). Use sham-treated controls to distinguish compound-specific effects .

Propiedades

Número CAS

99237-10-2

Fórmula molecular

C20H36N8O8

Peso molecular

516.5 g/mol

Nombre IUPAC

[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate

InChI

InChI=1S/C20H36N8O8/c1-28-6-9(30)12-13(18(28)33)26-20(25-12)27-17-14(24-11(31)5-8(22)3-2-4-21)15(32)16(36-19(23)34)10(7-29)35-17/h8-10,12-17,29-30,32H,2-7,21-22H2,1H3,(H2,23,34)(H,24,31)(H2,25,26,27)

Clave InChI

NTYMNKDOXUGECC-JNMBGCTBSA-N

SMILES

CN1CC(C2C(C1=O)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O

SMILES canónico

CN1CC(C2C(C1=O)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

A 37812
A-37812
A37812
N-methylstreptothricin F

Origen del producto

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methylhydrazine
N-Methylstreptothricin F
Methylhydrazine
N-Methylstreptothricin F
Methylhydrazine
N-Methylstreptothricin F
Methylhydrazine
N-Methylstreptothricin F
Methylhydrazine
N-Methylstreptothricin F
Methylhydrazine
N-Methylstreptothricin F

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